molecular formula C20H40 B13977957 9-Eicosene

9-Eicosene

Cat. No.: B13977957
M. Wt: 280.5 g/mol
InChI Key: UVLKUUBSZXVVDZ-UHFFFAOYSA-N
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Description

9-Eicosene is an organic compound with the molecular formula C20H40 It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom, making it an unsaturated hydrocarbonIt is commonly found in various natural sources, including essential oils and plant extracts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Eicosene can be achieved through various methods. One common approach involves the catalytic hydrogenation of eicosyne, which is a twenty-carbon alkyne. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, this compound can be produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer carbon chains, followed by selective hydrogenation to introduce the desired double bond at the ninth carbon position .

Chemical Reactions Analysis

Types of Reactions

9-Eicosene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Eicosene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Eicosene varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Eicosene is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its longer carbon chain compared to similar alkenes results in higher boiling and melting points, making it suitable for specific industrial applications .

Properties

IUPAC Name

icos-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKUUBSZXVVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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